molecular formula C25H22N2O2 B2417066 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide CAS No. 1207061-81-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide

Cat. No. B2417066
CAS RN: 1207061-81-1
M. Wt: 382.463
InChI Key: INSSDXUAZYPHGX-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide, also known as BTQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Therapeutic Activity :

    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide derivatives have been synthesized and characterized. These compounds displayed antibacterial activity against various strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. However, they did not exhibit significant antioxidant and antidiabetic potential (Jayashree, Sharma, & Nigam, 2013).
  • Copper-Catalyzed Tandem Oxidative Cyclization :

    • Copper-catalyzed tandem oxidative cyclization involving this compound has been developed. This process enables rapid access to diverse dihydroquinolinones, highlighting the compound's role in facilitating complex chemical transformations (Zhou, Guo, Wang, & Duan, 2014).
  • Anticancer Research :

    • Derivatives of this compound have been studied for their potential as anticancer agents. The compounds were evaluated against breast cancer cell lines, showing potent cytotoxicity (Redda, Gangapuram, & Ardley, 2010).
  • Gene Expression Control in Ecdysone Responsive Systems :

    • A study on cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems has been conducted. These compounds have potential in regulating gene expression in various biological contexts (Smith et al., 2003).
  • Inflammation and Cell Migration Study in Microglial Cells :

    • Novel 1,2,3,4-tetrahydroquinoline derivatives, including this compound, have been synthesized and shown to inhibit inflammatory mediators and cell migration in LPS-stimulated BV2 microglial cells. This suggests their potential role in treating neuroinflammatory disorders (Bui, Oh, Lee, & Cho, 2020).

properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2,(H,26,28)/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSSDXUAZYPHGX-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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